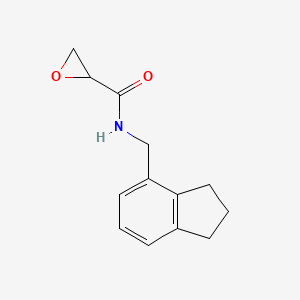
N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide, commonly known as DIMOC, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of oxirane carboxamides and has a unique molecular structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of DIMOC is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, DIMOC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIMOC has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the reduction of pro-inflammatory cytokine production. Additionally, DIMOC has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIMOC in lab experiments is its unique molecular structure, which may make it a promising candidate for drug development. Additionally, DIMOC has been shown to have a range of potential therapeutic applications, which may make it a useful tool for investigating various disease processes. However, one limitation of using DIMOC in lab experiments is its relatively low yield and purity, which may make it difficult to work with in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on DIMOC. One area of interest is its potential as an antitumor agent, as it has shown promising results in inhibiting the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of DIMOC, which may help to identify additional potential therapeutic applications. Finally, further research is needed to optimize the synthesis method for DIMOC, which may help to improve its yield and purity.
Synthesemethoden
The synthesis of DIMOC involves the reaction of 2,3-dihydro-1H-inden-4-ylmethanol with epichlorohydrin in the presence of a base, followed by the reaction of the resulting epoxide with isocyanate. The yield of the synthesis is reported to be around 60%, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DIMOC has been studied for its potential as an antitumor agent, as it has shown promising results in inhibiting the growth of various cancer cell lines. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro. Additionally, DIMOC has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal cell death.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-8-16-12)14-7-10-5-1-3-9-4-2-6-11(9)10/h1,3,5,12H,2,4,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJLPDZBUGTVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)
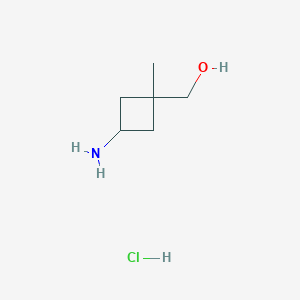
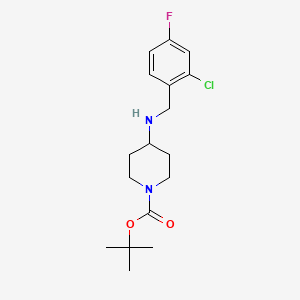
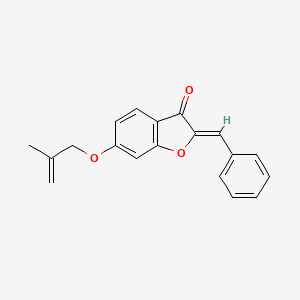
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)
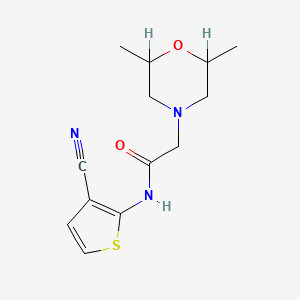
![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)
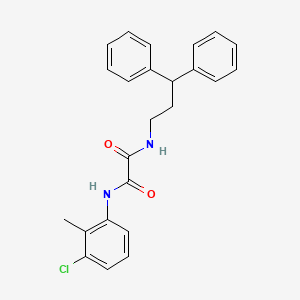
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)
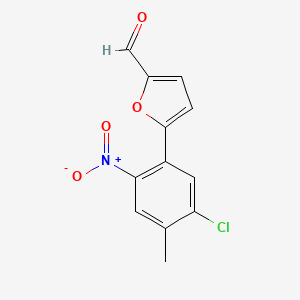

![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)